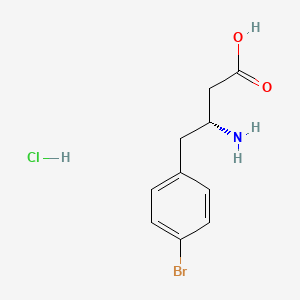

(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-amino-4-(4-bromophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUGXLUXLGZZSC-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661579 | |

| Record name | (3R)-3-Amino-4-(4-bromophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331763-73-6 | |

| Record name | (3R)-3-Amino-4-(4-bromophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Introduction

This compound is a chiral, non-proteinogenic β-amino acid derivative that has garnered significant attention within the scientific community. As a versatile chemical building block, it serves as a crucial precursor in the synthesis of unnatural amino acids (UAAs), novel peptides, and pharmacologically active molecules.[1][2] Its distinct structure, featuring a stereochemically defined center and a functionalized aromatic ring, makes it an invaluable asset for researchers, medicinal chemists, and drug development professionals. The hydrochloride salt form enhances its aqueous solubility, a critical factor for many biological and chemical applications.[3]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is designed to equip researchers and scientists with the technical data and field-proven insights necessary to effectively utilize this compound in complex synthetic pathways and innovative drug discovery programs. We will delve into its chemical identity, spectroscopic profile, analytical methodologies, and applications, explaining the causality behind experimental choices to ensure a robust understanding of its behavior and potential.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is the bedrock of its scientific application. The precise arrangement of atoms and their connectivity dictate its reactivity, interactions, and overall utility. This compound is defined by a butanoic acid backbone with an amine group at the β-position (C3) and a 4-bromophenyl group attached to C4. The "(R)" designation specifies the absolute stereochemistry at the chiral center (C3).

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | (3R)-3-amino-4-(4-bromophenyl)butanoic acid;hydrochloride | [4] |

| CAS Number | 331763-73-6 | [4][5] |

| Molecular Formula | C₁₀H₁₃BrClNO₂ | [4] |

| Molecular Weight | 294.57 g/mol | [4] |

| Canonical SMILES | C1=CC(=CC=C1CN)Br.Cl | [4] |

| InChIKey | QMUGXLUXLGZZSC-SBSPUUFOSA-N | [4] |

Core Physicochemical Properties

The physical and chemical properties of a molecule are paramount for its application, influencing everything from reaction kinetics to formulation and bioavailability. The presence of the hydrophilic amino and carboxyl groups (as the hydrochloride salt) and the lipophilic bromophenyl moiety imparts an amphipathic character to the molecule.

Table 2: Summary of Physicochemical Data

| Property | Value / Description | Significance in Application |

| Appearance | Crystalline solid.[6][7] | Affects handling, formulation (e.g., for solid dosage forms), and dissolution rates. |

| Solubility | The hydrochloride salt form enhances solubility in aqueous solutions.[3] | Crucial for use in biological assays, aqueous-phase reactions, and developing parenteral formulations. |

| Chirality | Contains one stereocenter at the C3 position with (R)-configuration. | The specific stereoisomer is critical for biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles. |

| Reactivity | The bromine atom on the phenyl ring serves as a reactive handle for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).[1][8] | Allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery. |

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity, purity, and structure of the compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation in organic chemistry. While specific spectral data is cataloged by suppliers, the expected ¹H and ¹³C NMR spectra can be predicted based on the molecular structure.[9]

-

¹H NMR: Would exhibit characteristic signals for the aromatic protons on the bromophenyl ring, the diastereotopic protons of the CH₂ group adjacent to the ring, the methine proton at the chiral center, and the diastereotopic protons of the CH₂ group adjacent to the carboxyl group.

-

¹³C NMR: Would show distinct resonances for the four unique carbons of the bromophenyl ring, the aliphatic carbons of the butanoic acid chain, and the carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight and fragmentation pattern. For this compound, an exact mass can be determined.[4] Techniques like electrospray ionization (ESI) would likely show a prominent peak for the protonated molecular ion of the free base [M+H]⁺ at m/z corresponding to C₁₀H₁₂BrNO₂. The isotopic pattern created by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[9] The IR spectrum of this compound is expected to display characteristic absorption bands:

-

~3000-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid and N-H stretch of the ammonium salt.

-

~1710 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1100-1000 cm⁻¹: C-N stretching.

-

~600-500 cm⁻¹: C-Br stretching.

Chiral High-Performance Liquid Chromatography (HPLC)

For a chiral molecule intended for pharmaceutical use, establishing enantiomeric purity is a critical quality control step.[10] Chiral HPLC is the gold standard for separating and quantifying enantiomers.

The development of a robust chiral separation method is a self-validating system for assessing purity. The choice of chiral stationary phase (CSP) is paramount. For β-amino acids like the target compound, donor-acceptor (Pirkle-type) columns are often effective.

Experimental Protocol: Enantiomeric Purity Assessment by Chiral HPLC

The following protocol is a representative methodology for determining the enantiomeric purity of (R)-3-Amino-4-(4-bromophenyl)butanoic acid. The causality behind the choice of a Pirkle-type column lies in its mechanism of action, which involves π-π interactions, hydrogen bonding, and dipole-dipole interactions to differentiate between the transient diastereomeric complexes formed by the two enantiomers. The acidic and basic additives in the mobile phase are crucial for sharpening peaks and improving resolution by controlling the ionization state of the analyte.

Methodology:

-

Column Selection: (R,R) Whelk-O1 chiral stationary phase. This column is known for its broad applicability in separating various racemates, including β-amino acids.

-

Mobile Phase Preparation: A mixture of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropylamine (e.g., 95:5:0.1:0.025 v/v/v/v).

-

Rationale: n-Hexane serves as the weak, nonpolar solvent, while ethanol acts as the polar modifier to control retention. TFA and isopropylamine are additives that improve peak shape and selectivity by interacting with the analyte and stationary phase.

-

-

Sample Preparation: Dissolve the sample in the diluent (e.g., Ethanol:TFA 100:1) to a concentration of approximately 1.0 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 225 nm

-

Column Temperature: Ambient or controlled (e.g., 25 °C) for reproducibility.

-

-

Data Analysis: The enantiomeric purity is calculated from the peak areas of the (R)- and (S)-enantiomers in the chromatogram. The system is deemed suitable if the resolution between the two peaks is greater than 2.0.

Caption: Workflow for Chiral HPLC Analysis.

Applications in Synthesis and Drug Development

The utility of this compound stems from its unique structural features, which make it a valuable intermediate in several advanced applications.

Unnatural Amino Acid (UAA) Synthesis

Incorporating UAAs into peptides can confer novel properties, such as enhanced stability against enzymatic degradation or altered binding affinities.[1] This compound is a prime precursor for such syntheses. The chiral center ensures correct stereochemical integration, while the bromophenyl ring allows for post-synthetic modifications to introduce diverse functionalities.[1]

Pharmaceutical Intermediate and Medicinal Chemistry

This molecule serves as a key building block in the synthesis of complex pharmaceutical agents.[2] Its structure is analogous to that of Baclofen [3-(4-chlorophenyl)-4-aminobutyric acid], a known GABA-B receptor agonist used as a muscle relaxant.[11] This similarity makes it and its derivatives prime candidates for neuroscience research and the development of therapies for neurological disorders.[2][3]

The bromine atom is a particularly powerful tool for medicinal chemists. It acts as a synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of new carbon-carbon or carbon-heteroatom bonds.[8] This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Caption: Synthetic Utility and Application Pathways.

Safety and Handling

As with any chemical reagent, proper handling is essential. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Storage: It should be stored sealed in a dry place at ambient room temperature.[12]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for innovation. Its well-defined stereochemistry, coupled with the versatile reactivity of the bromophenyl group, provides a robust platform for advanced chemical synthesis. This guide has detailed its core physicochemical properties, provided validated analytical methodologies, and contextualized its importance in pharmaceutical and materials science. For researchers and drug development professionals, a thorough understanding of these characteristics is the first step toward unlocking the full potential of this valuable molecular building block, paving the way for the discovery of next-generation therapeutics and novel materials.

References

-

PubChem. (3R)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring Unnatural Amino Acid Synthesis with (R)-3-Amino-4-(4-bromophenyl)butyric Acid HCl. Available from: [Link]

-

PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Available from: [Link]

-

SpectraBase. Baclofen. Available from: [Link]

-

Pharmaffiliates. Key Applications of R-3-Amino-3-(4-bromophenyl)propionic Acid in Pharma. Available from: [Link]

-

ResearchGate. MS product ion spectra of (a) baclofen, (b) baclofen-d4, and (c) CHBA... Available from: [Link]

-

National Institute of Standards and Technology. Baclofen - NIST WebBook. Available from: [Link]

-

PubMed. Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation. Available from: [Link]

-

PubChem. (3S)-4-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. High-resolution product ion mass spectra of baclofen obtained at... Available from: [Link]

-

ResearchGate. A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid | Request PDF. Available from: [Link]

-

American Elements. (R)-3-Amino-4-(4-Bromophenyl)Butyric Acid Hydrochloride. Available from: [Link]

-

TSI Journals. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Available from: [Link]

-

Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Innovation: The Importance of Boc-(S)-3-Amino-4-(4-bromophenyl)butyric Acid in Chemical Synthesis. Available from: [Link]

-

PubMed Central. Amino Acids in the Development of Prodrugs. Available from: [Link]

- Google Patents. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Fmoc-(R)-3-Amino-4-(4-cyanophenyl)butyric Acid: A Key Building Block for Peptide Synthesis and Drug Discovery. Available from: [Link]

-

PubMed Central. Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Available from: [Link]

- Google Patents. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride | 332061-76-4 [smolecule.com]

- 4. (3R)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride | C10H13BrClNO2 | CID 45026878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. prepchem.com [prepchem.com]

- 7. americanelements.com [americanelements.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound(331763-73-6) 1H NMR [m.chemicalbook.com]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (R)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride - CAS:1632296-25-3 - Sunway Pharm Ltd [3wpharm.com]

The Core Mechanism of GABA-B Receptor Agonists: A Technical Guide for Researchers

This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of Gamma-Aminobutyric Acid type B (GABA-B) receptor agonists. Designed for researchers, scientists, and professionals in drug development, this document moves beyond introductory concepts to deliver a detailed understanding of the receptor's structure, signaling cascades, and the experimental methodologies used to investigate its function.

Introduction: The Significance of GABA-B Receptors in Neuromodulation

Gamma-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), crucial for maintaining the delicate balance between neuronal excitation and inhibition.[1][2] GABA exerts its effects through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[3][4] While GABA-A receptors mediate fast synaptic inhibition, GABA-B receptors are responsible for slower, more prolonged inhibitory signals that play a critical role in fine-tuning synaptic transmission and neuronal excitability.[3][5][6]

GABA-B receptor agonists, such as the clinically significant drug baclofen, are pivotal in treating a range of neurological conditions, most notably muscle spasticity and certain forms of pain.[5][7][8][9] A thorough comprehension of their mechanism of action is paramount for the development of novel therapeutics with improved efficacy and fewer side effects. This guide will dissect the intricate workings of GABA-B receptor agonists, from the initial binding event to the ultimate physiological response.

I. The Molecular Architecture of the GABA-B Receptor: An Obligate Heterodimer

A foundational concept in understanding GABA-B receptor function is its unique structure as an obligate heterodimer.[3][5][10] This means that a functional receptor is formed by the assembly of two distinct subunits: GABA-B1 and GABA-B2.[3][10][11] This heterodimerization is a prerequisite for the receptor's trafficking to the cell surface and for its subsequent signaling capabilities.[12]

The GABA-B1 subunit is primarily responsible for binding the endogenous ligand GABA, as well as synthetic agonists like baclofen.[5] It possesses a large extracellular "Venus flytrap" domain where ligand binding occurs.[3] The GABA-B2 subunit , on the other hand, is crucial for coupling to intracellular G-proteins and initiating the downstream signaling cascade.[5] It does not bind GABA but is essential for the conformational changes required for G-protein activation following agonist binding to GABA-B1.[13]

Several isoforms of the GABA-B1 subunit exist, with GABA-B1a and GABA-B1b being the most predominant.[3][11] These isoforms differ in their N-terminal extracellular domains, which can influence their subcellular localization and protein-protein interactions.[3][5]

II. The Canonical Signaling Pathway of GABA-B Receptor Agonists

Upon agonist binding to the GABA-B1 subunit, a conformational change is induced in the heterodimeric receptor complex. This change facilitates the activation of a coupled heterotrimeric G-protein of the Gi/o family, which is sensitive to pertussis toxin.[3][5] The activated G-protein then dissociates into its constituent Gαi/o and Gβγ subunits, each of which proceeds to modulate the activity of distinct downstream effector molecules.[3]

The three primary effector pathways are:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.[1][3][10] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][2] The reduction in cAMP levels subsequently diminishes the activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation of numerous cellular proteins.[1]

-

Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels (also known as Kir3 channels) on the postsynaptic membrane.[3][6][14] This activation results in an efflux of potassium ions (K+) from the neuron, leading to hyperpolarization of the cell membrane.[1][8] This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus producing a slow inhibitory postsynaptic potential (IPSP).[5]

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also directly interacts with and inhibits high-voltage-activated Ca2+ channels, particularly of the N-type (CaV2.2) and P/Q-type (CaV2.1), which are predominantly located on presynaptic terminals.[1][3][5] This inhibition reduces the influx of calcium ions (Ca2+) into the presynaptic terminal upon the arrival of an action potential.[1][15] Since Ca2+ influx is a critical trigger for the fusion of synaptic vesicles with the presynaptic membrane, this reduction in Ca2+ entry leads to a decrease in the release of neurotransmitters, including both excitatory (e.g., glutamate) and inhibitory (e.g., GABA) transmitters.[3][7]

Diagram: Canonical GABA-B Receptor Signaling Pathway

Caption: Canonical signaling pathways activated by GABA-B receptor agonists.

III. Presynaptic vs. Postsynaptic Mechanisms of Action

The subcellular localization of GABA-B receptors dictates their primary physiological function.

-

Presynaptic Inhibition: GABA-B receptors located on presynaptic terminals act as both autoreceptors (on GABAergic neurons) and heteroreceptors (on neurons releasing other neurotransmitters, such as glutamate).[5][10] Their activation leads to the inhibition of VGCCs, thereby suppressing neurotransmitter release.[3][5] This is a powerful mechanism for modulating synaptic strength and preventing excessive neuronal activity.

-

Postsynaptic Inhibition: Postsynaptically, GABA-B receptors are typically found on dendritic shafts and spines.[3] Their activation of GIRK channels results in membrane hyperpolarization, moving the neuron further away from its firing threshold and thus reducing its overall excitability.[5]

| Location | Primary Effector | Consequence |

| Presynaptic Terminal | Inhibition of N- and P/Q-type Voltage-Gated Ca2+ Channels | Decreased neurotransmitter release |

| Postsynaptic Membrane | Activation of GIRK K+ Channels | Membrane hyperpolarization (slow IPSP) |

IV. Receptor Trafficking, Desensitization, and Interacting Proteins

The signaling output of GABA-B receptors is not static but is dynamically regulated by several cellular processes.

-

Trafficking and Localization: The assembly of GABA-B1 and GABA-B2 subunits in the endoplasmic reticulum is essential for the receptor's transport to the cell surface.[16] The differential localization of receptor isoforms to axonal or dendritic compartments further diversifies their function.[3]

-

Desensitization: Upon prolonged exposure to an agonist, GABA-B receptors can undergo desensitization, a process that attenuates the cellular response despite the continued presence of the agonist.[6] This can involve receptor phosphorylation and interaction with regulatory proteins.[5][6] For instance, the phosphorylation of the GABA-B2 subunit can influence the extent of receptor desensitization.[6]

-

Interacting Proteins: A growing number of proteins have been identified that interact with GABA-B receptors and modulate their function.[3][10] These include scaffolding proteins that anchor the receptor at specific synaptic locations and regulatory proteins that influence its signaling kinetics.[10]

V. Experimental Methodologies for Studying GABA-B Receptor Function

A variety of experimental techniques are employed to elucidate the mechanism of action of GABA-B receptor agonists.

A. Electrophysiological Approaches

1. Patch-Clamp Electrophysiology: This is a cornerstone technique for directly measuring the ion channel activity modulated by GABA-B receptors.

-

Protocol for Measuring Postsynaptic GIRK Currents:

-

Prepare acute brain slices or cultured neurons.

-

Establish a whole-cell voltage-clamp recording configuration.

-

Hold the neuron at a membrane potential of -60 mV.

-

Apply a GABA-B receptor agonist (e.g., baclofen) to the bath.

-

Record the resulting outward current, which is characteristic of GIRK channel activation. This current can be blocked by specific GIRK channel inhibitors to confirm its identity.

-

-

Protocol for Measuring Presynaptic Inhibition of Neurotransmitter Release:

-

Obtain paired whole-cell recordings from a presynaptic and a postsynaptic neuron.

-

Stimulate the presynaptic neuron to elicit a postsynaptic current (PSC).

-

Apply a GABA-B receptor agonist to the bath.

-

Observe the reduction in the amplitude of the evoked PSC, which reflects the presynaptic inhibition of neurotransmitter release.

-

Diagram: Experimental Workflow for Patch-Clamp Electrophysiology

Caption: Workflow for electrophysiological investigation of GABA-B receptor function.

B. Biochemical and Molecular Biology Techniques

1. cAMP Assays: These assays are used to measure the inhibition of adenylyl cyclase activity.

-

Protocol for cAMP Measurement:

-

Culture cells expressing GABA-B receptors.

-

Pre-treat cells with an adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production.

-

Co-incubate with a GABA-B receptor agonist.

-

Lyse the cells and measure intracellular cAMP levels using techniques such as ELISA or FRET-based biosensors.

-

A decrease in cAMP levels in the presence of the agonist indicates functional coupling of the GABA-B receptor to the adenylyl cyclase pathway.

-

2. Co-immunoprecipitation (Co-IP): This technique is used to identify proteins that interact with the GABA-B receptor subunits.

3. Site-directed Mutagenesis: This method allows researchers to alter specific amino acid residues in the receptor subunits to identify key domains involved in ligand binding, G-protein coupling, and protein-protein interactions.

Conclusion and Future Directions

The mechanism of action of GABA-B receptor agonists is a multifaceted process involving a unique heterodimeric receptor structure, coupling to Gi/o proteins, and the modulation of multiple downstream effectors. This results in both presynaptic and postsynaptic inhibition, ultimately leading to a reduction in neuronal excitability. While the canonical signaling pathways are well-established, ongoing research continues to uncover new layers of complexity, including the roles of receptor isoforms, interacting proteins, and dynamic regulation through trafficking and desensitization. A deeper understanding of these intricate mechanisms will be instrumental in the rational design of the next generation of GABA-B receptor modulators for the treatment of a wide array of neurological and psychiatric disorders.[3][9]

References

- Patsnap Synapse. (2024, July 17).

- StatPearls. (n.d.). Baclofen. NCBI Bookshelf.

- Dr.Oracle. (2025, March 19).

- Terunuma, M. (2018). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Proceedings of the Japan Academy, Series B, 94(9), 360-373.

- Scanziani, M., & Kandel, E. R. (2012).

- Wikipedia. (n.d.). GABAB receptor.

- MDPI. (n.d.). The GABA B Receptor—Structure, Ligand Binding and Drug Development.

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (n.d.). Antispasticity drugs: mechanisms of action. PubMed.

- National Center for Biotechnology Information. (n.d.). GABA(B) receptors: structure and function. PubMed.

- Patsnap Synapse. (2024, June 14).

- National Center for Biotechnology Information. (n.d.). GABAB receptor modulation of synaptic function. PubMed Central.

- ResearchGate. (2025, August 9). GABAB Receptors: Physiological Functions and Mechanisms of Diversity.

- National Center for Biotechnology Information. (n.d.). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry.

- Patsnap Synapse. (2024, June 21). What are GABA receptor agonists and how do they work?

- YouTube. (2025, November 1). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor.

- National Center for Biotechnology Information. (n.d.). Transport along the dendritic endoplasmic reticulum mediates the trafficking of GABAB receptors. PubMed Central.

- StatPearls. (2025, February 18). GABA Receptor. NCBI Bookshelf.

- Benke, D., Zemoura, K., & Maier, P. J. (2012). Modulation of cell surface GABAB receptors by desensitization, trafficking and regulated degradation. World journal of biological chemistry, 3(4), 51-60.

- Reactome Pathway Database. (n.d.).

Sources

- 1. What is the mechanism of Baclofen? [synapse.patsnap.com]

- 2. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are GABA receptor agonists and how do they work? [synapse.patsnap.com]

- 5. neurology.org [neurology.org]

- 6. Modulation of cell surface GABAB receptors by desensitization, trafficking and regulated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The GABAB Receptor—Structure, Ligand Binding and Drug Development [mdpi.com]

- 11. GABAB receptor - Wikipedia [en.wikipedia.org]

- 12. GABA(B) receptors: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reactome | GABA B receptor activation [reactome.org]

- 14. youtube.com [youtube.com]

- 15. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Transport along the dendritic endoplasmic reticulum mediates the trafficking of GABAB receptors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathway for (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

An In-Depth Technical Guide to the Synthesis of (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Introduction: The Significance of a Chiral GABA Analogue

This compound is a chiral non-proteinogenic β-amino acid. Its structure is closely related to that of Baclofen [β-(4-chlorophenyl)-γ-aminobutyric acid], a well-known muscle relaxant and antispastic agent that functions as a selective agonist for the GABA-B receptor.[1][2][3][4][5] The biological activity of many such GABA analogues resides exclusively in a single enantiomer, making stereoselective synthesis a critical challenge in medicinal chemistry and drug development.[4][5] The (R)-enantiomer of these compounds is often the biologically active form, responsible for therapeutic effects.[4][5]

The 4-bromophenyl moiety in the target molecule serves as a versatile synthetic handle. The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the creation of diverse molecular libraries for structure-activity relationship (SAR) studies. This makes (R)-3-Amino-4-(4-bromophenyl)butanoic acid a valuable building block in the discovery of novel therapeutics targeting the GABAergic system, which is implicated in a wide range of neurological and psychiatric disorders.[6][7][8]

This guide provides a comprehensive overview of the primary synthetic strategies for obtaining enantiomerically pure this compound, with a focus on the underlying chemical principles, a comparative analysis of methodologies, and a detailed experimental protocol for a modern, efficient asymmetric synthesis.

Retrosynthetic Analysis: Strategic Disconnections

The key challenge in synthesizing the target molecule is the stereoselective installation of the amine group at the C3 position. A retrosynthetic analysis reveals several viable strategies, primarily centered around the formation of the C-N bond or the asymmetric reduction of a prochiral precursor.

Caption: Retrosynthetic overview of key strategies for synthesizing the target molecule.

Part 1: A Comparative Overview of Synthetic Pathways

Several distinct methodologies have been developed for the enantioselective synthesis of β-amino acids. These can be broadly categorized into three main approaches: resolution of racemates, chiral pool synthesis, and asymmetric synthesis.

Resolution of Racemic Mixtures

This classical approach involves the synthesis of a racemic mixture of 3-amino-4-(4-bromophenyl)butanoic acid, followed by separation of the enantiomers.

-

Chemical Resolution: This method relies on the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent (e.g., tartaric acid, mandelic acid). The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Subsequent treatment with a base or acid liberates the desired enantiomer. While conceptually simple, this process is often laborious and the maximum theoretical yield for the desired enantiomer is only 50%.[4]

-

Enzymatic Resolution: A more modern and efficient approach uses enzymes, such as lipases or proteases, which can selectively acylate or hydrolyze one enantiomer in a racemic mixture. For example, α-chymotrypsin has been used for the kinetic resolution of racemic methyl 3-(4-chlorophenyl)-4-nitrobutanoate, a close analogue.[4] This method can provide very high enantiomeric excess (ee), but the yield is still limited to 50% for the desired product unless the unwanted enantiomer can be racemized and recycled.

Chiral Pool Synthesis

Asymmetric Synthesis

Asymmetric synthesis is the most direct and efficient approach, aiming to create the desired stereocenter selectively. This is the preferred industrial method due to its potential for high yield and enantioselectivity.

-

Catalytic Asymmetric Hydrogenation/Reductive Amination: This is one of the most powerful methods. A common route involves the asymmetric hydrogenation of a β-enamine ester or the direct reductive amination of a β-keto ester.[10][11] In the latter, a β-keto ester is reacted with an ammonia source (like ammonium acetate) and hydrogen gas in the presence of a chiral transition metal catalyst (typically Ruthenium or Rhodium complexes with chiral phosphine ligands).[11][12] The catalyst creates a chiral environment that directs the hydrogenation to one face of the intermediate imine, leading to the formation of the (R)-β-amino ester with high enantioselectivity.

-

Asymmetric Conjugate Addition: This approach often involves the Michael addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester derived from 4-bromocinnamic acid. The use of a chiral catalyst or a chiral nitrogen source directs the stereochemical outcome of the addition. Another powerful variant is the conjugate addition of an organometallic reagent to a chiral acceptor.[10][13]

-

Chiral Auxiliary-Induced Synthesis: In this method, a prochiral starting material is covalently bonded to a chiral auxiliary. This auxiliary directs a subsequent diastereoselective reaction, such as a Michael addition or an aldol reaction.[4] After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product. While effective, this method is less atom-economical as it requires stoichiometric amounts of the often-expensive chiral auxiliary.

Part 2: Comparative Analysis of Synthetic Strategies

| Strategy | Advantages | Disadvantages | Typical ee | Scalability |

| Chemical Resolution | Well-established, simple concept. | Max 50% yield (without racemization), laborious, may require extensive screening of resolving agents. | >99% | Moderate |

| Enzymatic Resolution | High enantioselectivity, mild reaction conditions. | Max 50% yield (without racemization), requires specific enzymes, potential for substrate inhibition. | >99% | Moderate to High |

| Chiral Pool Synthesis | Absolute stereochemistry is pre-defined. | Often requires long, multi-step syntheses, limited by the availability of starting materials. | >99% | Low to Moderate |

| Asymmetric Catalysis | High yield and enantioselectivity, atom-economical, highly scalable. | Requires development of specific catalysts, catalysts can be expensive and sensitive to air/moisture. | 90-99%+ | High |

| Chiral Auxiliary | High diastereoselectivity, reliable and predictable. | Not atom-economical (stoichiometric use of auxiliary), requires additional protection/deprotection steps. | >98% (de) | Low to Moderate |

Part 3: Detailed Experimental Protocol: Asymmetric Reductive Amination

This section provides a detailed protocol for the synthesis of this compound via the asymmetric reductive amination of a β-keto ester, a robust and scalable method.

Caption: Workflow for Asymmetric Reductive Amination pathway.

Step 1: Synthesis of Ethyl 4-(4-bromophenyl)-3-oxobutanoate (β-Keto Ester)

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.2 eq.) and anhydrous ethanol.

-

Reaction: Add ethyl 4-bromophenylacetate (1.0 eq.) to the flask. Heat the mixture to reflux. Add ethyl acetate (1.5 eq.) dropwise via the dropping funnel over 1 hour.

-

Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it into a mixture of ice and dilute HCl. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the desired β-keto ester.

Step 2: Asymmetric Reductive Amination

Causality: This step is the core of the synthesis, where the chirality is introduced. A chiral Ruthenium catalyst, such as one complexed with a (R)-Cl-MeO-BIPHEP ligand, forms a transient chiral imine with the keto ester and ammonium acetate. The steric and electronic properties of the ligand force the molecular hydrogen to add to a specific face of the imine, resulting in the desired (R)-enantiomer with high selectivity.[11] 2,2,2-Trifluoroethanol (TFE) is often used as the solvent as it can stabilize the catalytic species and promote the reaction.[12]

-

Setup: In a high-pressure autoclave, charge ethyl 4-(4-bromophenyl)-3-oxobutanoate (1.0 eq.), ammonium acetate (5.0 eq.), and the chiral Ruthenium catalyst (e.g., [RuCl((R)-Cl-MeO-BIPHEP)(p-cymene)]Cl, 0.1-1 mol%).

-

Reaction: Add degassed 2,2,2-trifluoroethanol (TFE). Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50-80 bar. Heat the mixture to 80°C and stir for 24-48 hours.

-

Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

-

Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. The crude (R)-ethyl 3-amino-4-(4-bromophenyl)butanoate can be purified by column chromatography. Enantiomeric excess should be determined at this stage using chiral HPLC.

Step 3: Saponification to the Free Amino Acid

-

Reaction: Dissolve the purified amino ester from Step 2 in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 1.5-2.0 eq.) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted starting material.

-

Isolation: Carefully adjust the pH of the aqueous layer to ~7 using 1N HCl. The zwitterionic amino acid will precipitate. Cool the mixture in an ice bath to maximize precipitation.

-

Purification: Collect the solid by filtration, wash with cold water and then diethyl ether. Dry the solid under vacuum to yield pure (R)-3-amino-4-(4-bromophenyl)butanoic acid.

Step 4: Formation of the Hydrochloride Salt

-

Procedure: Suspend the free amino acid from Step 3 in a suitable solvent such as diethyl ether or isopropanol.

-

Reaction: Add a solution of HCl in diethyl ether (or gaseous HCl) dropwise with stirring until the solution becomes acidic. A white precipitate of the hydrochloride salt will form immediately.

-

Isolation: Stir the suspension for 1-2 hours at room temperature. Collect the solid by filtration, wash with fresh diethyl ether, and dry under vacuum to yield the final product, this compound.

Characterization and Quality Control

The identity and purity of the final compound must be confirmed through a suite of analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) and ensure enantiopurity.

-

Melting Point: To compare with literature values for the pure compound.

Conclusion

The synthesis of this compound is a task of significant interest in medicinal chemistry. While classical resolution methods are viable, modern asymmetric catalytic strategies, particularly the asymmetric reductive amination of β-keto esters, offer a superior pathway in terms of efficiency, scalability, and yield. The choice of a robust chiral catalyst is paramount to achieving the high enantioselectivity required for pharmaceutical applications. The detailed protocol provided herein represents a state-of-the-art, reliable, and scalable approach for researchers and drug development professionals to access this valuable chiral building block.

References

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]

-

Singh, G. S., & Mmatli, E. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry. [Link]

-

Pellicciari, R., et al. (1996). Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation. Journal of Medicinal Chemistry. [Link]

-

Singh, G. S., & Mmatli, E. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

-

Juaristi, E., & Soloshonok, V. A. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. PubMed. [Link]

-

Gong, Z. H., et al. (1991). [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen]. Yao Xue Xue Bao. [Link]

-

Davies, S. G., & Ichihara, O. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry. [Link]

-

Bayer, A., et al. (2005). A Facile One-Pot Synthesis of Chiral β-Amino Esters. Synlett. [Link]

-

Fernandes, P. R., et al. (2022). Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry-Section B. [Link]

-

Kumar, P. H., et al. (2021). Novel Synthesis of Baclofen. International Journal of ChemTech Research. [Link]

-

Wang, D., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. [Link]

-

Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PMC. [Link]

-

Aleku, G. A., et al. (2017). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. PMC. [Link]

-

Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Chemistry Portal. [Link]

-

Evenseth, L. S. M., Gabrielsen, M., & Sylte, I. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. PMC. [Link]

-

Twardzicka, A., et al. (2021). GABA B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. PubMed. [Link]

-

Evenseth, L. S. M., Gabrielsen, M., & Sylte, I. (2020). The GABA B Receptor-Structure, Ligand Binding and Drug Development. PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring Unnatural Amino Acid Synthesis with (R)-3-Amino-4-(4-bromophenyl)butyric Acid HCl. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Roberts, D. C. S., & Andrews, M. M. (2002). a potential role for gaba b agonists in the treatment of psychostimulant addiction. Oxford Academic. [Link]

-

PrepChem. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. PrepChem.com. [Link]

-

Chen, L., et al. (2022). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers. [Link]

-

Terada, M. (n.d.). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Tohoku University. [Link]

-

Ibrahem, I., et al. (2005). Acyclic chiral amines and amino acids as inexpensive and readily tunable catalysts for the direct asymmetric three-component Mannich reaction. PubMed. [Link]

-

Drabowicz, J., et al. (2022). Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts. Beilstein Journal of Organic Chemistry. [Link]

-

Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]

-

PubChem. (n.d.). (3R)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride. PubChem. [Link]

-

Couvrat, N., et al. (2022). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. PMC. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Boc-(S)-3-Amino-4-(4-bromophenyl)butyric Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Importance of Boc-(S)-3-Amino-4-(4-bromophenyl)butyric Acid in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

PubChem. (n.d.). 4-Amino-3-(4-bromophenyl)butanoic acid. PubChem. [Link]

Sources

- 1. Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajchem-b.com [ajchem-b.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The GABAB Receptor-Structure, Ligand Binding and Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and History of Lesogaberan (AZD3355)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lesogaberan (AZD3355) is a potent, selective γ-aminobutyric acid type B (GABA-B) receptor agonist developed by AstraZeneca for gastroesophageal reflux disease (GERD).[1][2] It was engineered to inhibit transient lower esophageal sphincter relaxations (TLESRs), the primary cause of GERD, while minimizing the central nervous system (CNS) side effects that limit the use of its predecessor, baclofen.[1][3][4] Lesogaberan demonstrated significant efficacy in reducing TLESRs and reflux episodes in preclinical and early clinical studies.[2][5] However, its development was halted after Phase IIb trials showed only marginal symptomatic improvement over placebo in patients partially responsive to proton pump inhibitors (PPIs).[6] This guide provides a comprehensive technical analysis of Lesogaberan's discovery, its pharmacological profile, the experimental methodologies used in its evaluation, and the clinical findings that defined its trajectory.

Introduction: The Unmet Need in GERD and the GABA-B Rationale

Gastroesophageal reflux disease (GERD) is a highly prevalent condition, and while proton pump inhibitors (PPIs) are the standard of care, a significant portion of patients experience persistent symptoms.[4][7] The underlying pathophysiology in most GERD patients is not acid hypersecretion but rather an excess of transient lower esophageal sphincter relaxations (TLESRs), which are brief, vagally-mediated relaxations of the LES independent of swallowing.[7][8]

This understanding shifted the therapeutic focus towards agents that could modulate the neural pathways controlling TLESRs. The GABA-B receptor emerged as a prime target.[8] GABA-B receptors are widely distributed in the gastrointestinal tract, particularly on vagal afferent nerves that trigger TLESRs.[3] The archetypal GABA-B agonist, baclofen, demonstrated the validity of this approach by effectively reducing TLESRs and reflux episodes.[7][8][9] However, baclofen's clinical utility is severely hampered by its ability to cross the blood-brain barrier, leading to dose-limiting CNS side effects like drowsiness and dizziness.[2][7][10]

This created a clear therapeutic goal: to develop a peripherally-restricted GABA-B agonist that could inhibit TLESRs without causing CNS adverse events. This objective was the starting point for the discovery of Lesogaberan.[3][4]

The Discovery and Medicinal Chemistry of Lesogaberan

The development of Lesogaberan was a strategic medicinal chemistry effort to build upon the known pharmacophore of baclofen while engineering properties for peripheral restriction. The goal was to create a molecule with high affinity and functional potency at the GABA-B receptor but with low CNS penetration.[2]

The lead compound, (R)-(3-amino-2-fluoropropyl) phosphinic acid, was identified through systematic structural modifications. The introduction of a fluorine atom at the 2-position of the propylphosphinic acid backbone was a critical design choice aimed at optimizing its pharmacological profile.[11] This modification, along with the phosphinic acid moiety, resulted in a compound with high polarity, which is generally unfavorable for passive diffusion across the blood-brain barrier. Furthermore, it was hypothesized that the molecule could be a substrate for active efflux transporters out of the CNS.[12]

Structure-Activity Relationship (SAR) Insights

The SAR campaign focused on balancing GABA-B receptor potency with physicochemical properties that limit CNS exposure. Key findings included:

-

Phosphinic Acid Group: Essential for GABA-B receptor binding and agonist activity.

-

(R)-Stereochemistry: The (R)-enantiomer was found to be the pharmacologically active form, consistent with other GABA-B agonists.[9]

-

Fluoro-substitution: The fluorine at the C2 position was key to enhancing potency and influencing the pharmacokinetic profile to favor peripheral action.

The final candidate, Lesogaberan, emerged as a potent and selective GABA-B agonist.[13]

Preclinical Pharmacology & Methodologies

Lesogaberan underwent extensive preclinical evaluation to characterize its mechanism of action, efficacy, and pharmacokinetic profile.

In Vitro Characterization

3.1.1. Receptor Binding and Functional Potency

The affinity and potency of Lesogaberan were determined using standard molecular pharmacology assays.

-

Receptor Binding Affinity: Lesogaberan demonstrated high affinity for the rat GABA-B receptor with a Ki value of 5.1 nM.[13] Its selectivity was confirmed by its much lower affinity for the GABA-A receptor (Ki = 1.4 µM).[13]

-

Functional Agonist Activity: In cells expressing human recombinant GABA-B receptors, Lesogaberan acted as a potent agonist with an EC50 of 8.6 nM.[13]

Experimental Protocol: Radioligand Binding Assay for GABA-B Receptor Affinity

-

Preparation: Rat brain membranes are prepared and homogenized in a suitable buffer.

-

Incubation: Membranes are incubated with a known concentration of a radiolabeled GABA-B ligand (e.g., [3H]GABA) and varying concentrations of the test compound (Lesogaberan).

-

Separation: The reaction is terminated by rapid filtration to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filter, representing the bound ligand, is measured using liquid scintillation counting.

-

Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of Lesogaberan that inhibits 50% of radioligand binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

In Vivo Efficacy Models

The primary in vivo model for assessing efficacy was the conscious dog model, which closely mimics the human physiology of TLESRs.

3.2.1. TLESR Inhibition in the Dog Model

-

Rationale: This model is the gold standard for evaluating drugs targeting TLESRs. It involves stimulating TLESRs through gastric distension (air insufflation) and a meal.[9]

-

Results: In dogs, intragastric administration of Lesogaberan at 3mg/kg resulted in an approximately 50% inhibition of TLESRs.[14] This demonstrated potent, peripherally-mediated efficacy.

Experimental Protocol: TLESR Assessment in Conscious Dogs

-

Instrumentation: Dogs are surgically fitted with esophageal and gastric manometry catheters to measure pressures and a pH probe to detect reflux events.

-

Acclimatization: Animals are allowed to recover and are accustomed to the laboratory setting.

-

Dosing: Lesogaberan or vehicle is administered, typically via an intragastric route.

-

TLESR Induction: Following a washout period, a liquid meal is given, and the stomach is insufflated with air to a constant pressure to reliably induce TLESRs.

-

Data Acquisition: Pressures at the pharynx, esophagus, LES, and stomach, along with esophageal pH, are recorded for a 3-hour post-prandial period.

-

Analysis: TLESRs are identified by a rapid drop in LES pressure to ≤2 mmHg, not preceded by a swallow. The frequency of TLESRs and associated acid reflux events are quantified and compared between treatment groups.[11]

Pharmacokinetics and CNS Penetration

Pharmacokinetic studies confirmed Lesogaberan's profile as a peripherally-acting agent.

-

Oral Bioavailability: The drug showed high oral availability in preclinical species (100% in rats and 88% in dogs).[13][15]

-

Elimination: In humans, Lesogaberan is rapidly absorbed, reaching maximum plasma concentration in 1-2 hours, with a terminal half-life of 11-13 hours.[16] Approximately 84% of an administered dose is excreted in the urine as the parent compound or metabolites.[16]

-

CNS Penetration: A key design feature was its low CNS penetration.[14] This was attributed to its chemical properties and active transport out of the CNS, which was expected to minimize side effects like those seen with baclofen.[2][12]

Clinical Development and Outcomes

Lesogaberan advanced into clinical trials based on its promising preclinical profile.

Phase I and IIa Studies

Early clinical studies in healthy volunteers and GERD patients confirmed the preclinical findings.

-

Healthy Volunteers: A single oral dose of 0.8 mg/kg Lesogaberan significantly reduced the number of TLESRs by 36% and acid reflux episodes, while increasing basal LES pressure by 39%.[3][5] These effects were comparable to those of baclofen but with a better side-effect profile.[5]

-

GERD Patients (Add-on to PPI): In a Phase IIa study, Lesogaberan (65 mg twice daily) as an add-on to PPI therapy significantly increased the proportion of treatment responders (16% vs. 8% for placebo) over 4 weeks.[17] It also reduced the number of TLESRs by 25% and reflux episodes by 47% in the post-prandial period.[14]

Phase IIb Dose-Ranging Study and Discontinuation

The pivotal Phase IIb trial (NCT01005251) was designed to determine the optimal dose and confirm efficacy in GERD patients who were only partially responsive to PPIs.[6]

-

Design: 661 patients were randomized to receive one of four doses of Lesogaberan (60, 120, 180, or 240 mg twice daily) or placebo for 4 weeks, in addition to their ongoing PPI therapy.[6]

-

Results: While the highest dose (240 mg) showed a statistically significant increase in the responder rate compared to placebo (26.2% vs. 17.9%), the absolute benefit was small.[6] The overall improvement in symptoms was deemed only marginally superior to placebo.[6]

-

Safety: Lesogaberan was generally well-tolerated.[6] However, a small number of patients (<2%) experienced reversible elevations in liver enzymes (alanine transaminase), a finding not predicted by preclinical toxicology studies.[6][14]

The modest clinical efficacy, coupled with the potential for liver enzyme elevation, led AstraZeneca to discontinue the development of Lesogaberan for GERD.

Data and Pathway Visualizations

Quantitative Data Summary

| Parameter | Species/System | Value | Reference |

| GABA-B Receptor Affinity (Ki) | Rat Brain Membranes | 5.1 nM | [13][15] |

| GABA-A Receptor Affinity (Ki) | Rat Brain Membranes | 1.4 µM | [13][15] |

| Functional Potency (EC50) | Human Recombinant GABA-B | 8.6 nM | [13][15] |

| TLESR Inhibition | Dogs (3 mg/kg, i.g.) | ~50% reduction | [14] |

| TLESR Inhibition | Healthy Volunteers (0.8 mg/kg) | 36% reduction | [5] |

| LES Pressure Increase | Healthy Volunteers (0.8 mg/kg) | 39% increase | [5] |

| Oral Bioavailability | Rat | 100% | [13][15] |

| Oral Bioavailability | Dog | 88% | [13][15] |

| Terminal Half-Life | Humans | 11-13 hours | [16] |

Visualizations (Graphviz DOT)

Caption: GABA-B receptor signaling pathway activated by Lesogaberan.

Caption: The drug development workflow for Lesogaberan.

Conclusion and Future Perspectives

The story of Lesogaberan is a classic example of rational drug design successfully achieving its initial pharmacological and pharmacokinetic objectives. The program expertly translated a physiological insight—the role of GABA-B in TLESRs—into a molecule that was potent, selective, and peripherally restricted. Preclinical and early clinical data strongly supported the mechanism of action.

However, the ultimate failure in Phase IIb trials highlights a critical challenge in drug development: the disconnect between modulating a surrogate endpoint (TLESR frequency) and achieving robust, clinically meaningful improvement in patient-reported symptoms. The modest efficacy suggests that while TLESRs are a key mechanism in GERD, they may not be the sole driver of symptoms in a heterogeneous patient population, especially those already on PPIs. The unexpected liver signal, though mild and reversible, further complicated the risk-benefit assessment.

Despite its discontinuation for GERD, the science behind Lesogaberan remains sound. The compound is a valuable tool for studying peripheral GABA-B receptor function. Recently, computational repositioning efforts have identified Lesogaberan as a potential candidate for treating non-alcoholic steatohepatitis (NASH), where it has shown anti-inflammatory and antifibrotic activity in preclinical models.[18][19][20] This underscores that even a discontinued drug can hold potential for new therapeutic applications, and the extensive characterization performed during its initial development provides a valuable foundation for future research.

References

-

AstraZeneca. (n.d.). Lesogaberan (AZD3355). AstraZeneca Open Innovation. [Link]

-

Boeckxstaens, G. E., et al. (2014). Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial. Gut, 63(7), 1069–1076. [Link]

-

Boeckxstaens, G. E., et al. (2010). Effect of lesogaberan, a novel GABA(B)-receptor agonist, on transient lower oesophageal sphincter relaxations in male subjects. Alimentary Pharmacology & Therapeutics, 31(10), 1088–1096. [Link]

-

Wikipedia. (2023). Lesogaberan. [Link]

-

Vakil, N., et al. (2010). A novel reflux inhibitor lesogaberan (AZD3355) as add-on treatment in patients with GORD with persistent reflux symptoms despite proton pump inhibitor therapy: a randomised placebo-controlled trial. Gut, 59(9), 1194–1201. [Link]

-

FASS. (2024). Baclofen as an add-on treatment can improve the symptoms of patients with refractory gastroesophageal reflux disease (GERD). Journal of Clinical Gastroenterology. [Link]

-

Bredenoord, A. J. (2009). Lesogaberan, a GABA(B) agonist for the potential treatment of gastroesophageal reflux disease. IDrugs, 12(9), 576–584. [Link]

-

Lacy, B. E., et al. (2010). Lesogaberan: GABA(B) receptor agonist treatment of gastroesophageal reflux disease. Expert Opinion on Investigational Drugs, 19(10), 1249-1258. [Link]

-

Lidums, I., et al. (2000). Control of transient lower esophageal sphincter relaxations and reflux by the GABA(B) agonist baclofen in normal subjects. Gastroenterology, 118(1), 7–13. [Link]

-

Gyawali, C. P., & Fass, R. (2017). Baclofen and gastroesophageal reflux disease: seeing the forest through the trees. Neurogastroenterology & Motility, 29(11). [Link]

-

Zhang, Q., et al. (2002). Control of transient lower oesophageal sphincter relaxations and reflux by the GABAB agonist baclofen in patients with gastro-oesophageal reflux disease. Gut, 50(1), 19-24. [Link]

-

Lehmann, A., et al. (1999). Activation of the GABA(B) receptor inhibits transient lower esophageal sphincter relaxations in dogs. Gastroenterology, 117(5), 1147–1154. [Link]

-

Shokouhi, S. B., et al. (2022). Baclofen as a therapeutic option for gastroesophageal reflux disease: A systematic review of clinical trials. Journal of Research in Pharmacy Practice, 11(2), 43-52. [Link]

-

MDedge. (2022). Baclofen shows limited role in GERD. [Link]

-

Scarpellini, E., et al. (2014). The Role of Baclofen in the Treatment of Gastroesophageal Reflux Disease. Journal of Neurogastroenterology and Motility, 20(4), 553-556. [Link]

-

Bhattacharya, D., et al. (2021). Repositioning of a Novel GABA-B Receptor Agonist, AZD3355 (Lesogaberan), for the Treatment of Non-alcoholic Steatohepatitis. Research Square. [Link]

-

Bhattacharya, D., et al. (2021). Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis. Scientific Reports, 11(1), 20822. [Link]

-

ScienceOpen. (2021). Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis. [Link]

-

Sostek, M., et al. (2012). Pharmacokinetic profile of lesogaberan (AZD3355) in healthy subjects: a novel GABA(B)-receptor agonist reflux inhibitor. Clinical Drug Investigation, 32(6), 383–393. [Link]

-

Dicpinigaitis, P. V., et al. (2022). A double-blind randomised placebo-controlled trial investigating the effects of lesogaberan on the objective cough frequency and capsaicin-evoked coughs in patients with refractory chronic cough. ERJ Open Research, 8(1), 00484-2021. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). lesogaberan. [Link]

-

Bhattacharya, D., et al. (2021). Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis. Scientific Reports, 11(1), 20822. [Link]

-

ResearchGate. (2021). (PDF) Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis. [Link]

Sources

- 1. Lesogaberan - Wikipedia [en.wikipedia.org]

- 2. Lesogaberan, a GABA(B) agonist for the potential treatment of gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Effect of lesogaberan, a novel GABA(B)-receptor agonist, on transient lower oesophageal sphincter relaxations in male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Baclofen and gastroesophageal reflux disease: seeing the forest through the trees - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Control of transient lower esophageal sphincter relaxations and reflux by the GABA(B) agonist baclofen in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of the GABA(B) receptor inhibits transient lower esophageal sphincter relaxations in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Baclofen shows limited role in GERD | MDedge [ma1.mdedge.com]

- 11. benchchem.com [benchchem.com]

- 12. A double-blind randomised placebo-controlled trial investigating the effects of lesogaberan on the objective cough frequency and capsaicin-evoked coughs in patients with refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Pharmacokinetic profile of lesogaberan (AZD3355) in healthy subjects: a novel GABA(B)-receptor agonist reflux inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A novel reflux inhibitor lesogaberan (AZD3355) as add-on treatment in patients with GORD with persistent reflux symptoms despite proton pump inhibitor therapy: a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Introduction

(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is a chiral organic compound of significant interest to the fields of medicinal chemistry and neuroscience. As a derivative of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, this compound and its analogues are foundational tools for investigating neurological pathways and developing novel therapeutics.[1][2] GABA's natural structure, characterized by high polarity and flexibility, prevents it from effectively crossing the blood-brain barrier, limiting its direct therapeutic use.[1] This has spurred the design and synthesis of GABA analogues, such as (R)-3-Amino-4-(4-bromophenyl)butanoic acid, which feature modified structures to improve pharmacokinetic properties and target specific receptor subtypes.[1][2]

This molecule is structurally related to potent drugs like Baclofen (β-(4-chlorophenyl)-GABA) and Phenibut (β-phenyl-GABA), which are known for their activity as GABA receptor agonists or modulators of voltage-gated calcium channels.[3] The presence of a bromine atom on the phenyl ring and the specific (R)-enantiomeric configuration are critical determinants of its biological activity, influencing receptor binding affinity and pharmacological profile.

This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. It covers the compound's core identifiers, physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and known applications, grounding all information in established scientific principles and authoritative references.

Compound Identification and Physicochemical Properties

Accurate identification is paramount for regulatory compliance, reproducibility of experimental results, and safety. The key identifiers and physicochemical properties for this compound are summarized below.

Core Identifiers

A consolidated list of names, registration numbers, and structural identifiers ensures unambiguous communication and data retrieval.

| Identifier | Value | Source |

| CAS Number | 331763-73-6 | [4][5] |

| IUPAC Name | (3R)-3-amino-4-(4-bromophenyl)butanoic acid;hydrochloride | [5] |

| Molecular Formula | C₁₀H₁₃BrClNO₂ | [4][5] |

| Synonyms | (R)-3-AMINO-4-(4-BROMOPHENYL)-BUTYRIC ACID HCL, 4-Bromo-D-beta-homophenylalanine hydrochloride | [5] |

| InChI | InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1 | [5] |

| InChIKey | QMUGXLUXLGZZSC-SBSPUUFOSA-N | [5] |

| SMILES | C1=CC(=CC=C1CN)Br.Cl | [5] |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 294.57 g/mol | [5] |

| Exact Mass | 292.98182 Da | [5] |

| Physical Form | Solid (Typical) | |

| Storage Conditions | Store in a cool, well-ventilated area. Keep container tightly closed. Light and air-sensitive; storing under an inert gas like Argon is recommended. | [6] |

Synthesis and Purification

The synthesis of enantiomerically pure β-amino acids is a common challenge in medicinal chemistry. A robust method for preparing the related compound (S)-3-(4-Bromophenyl)butanoic acid involves an asymmetric rhodium-catalyzed 1,4-addition of an organoboronic acid to an α,β-unsaturated ester, followed by hydrolysis.[7] This established methodology provides a logical foundation for the synthesis of the target (R)-enantiomer by selecting the opposite stereoisomer of the chiral ligand.

The following protocol is a representative procedure adapted from well-established organometallic and hydrolytic methods.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Part A: Synthesis of (R)-Ethyl 3-(4-bromophenyl)butanoate

-

Rationale: This step establishes the core carbon skeleton and the critical stereocenter. The use of a rhodium catalyst with a chiral BINAP ligand is a highly reliable method for asymmetric 1,4-additions.[7] Using (S)-BINAP (instead of the (R)-BINAP cited for the S-product) directs the stereochemistry to form the desired (R)-product.

-

Procedure:

-

To a nitrogen-purged, three-necked flask, add (4-bromophenyl)boronic acid (1.0 equiv), bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv), and (S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP) (0.01 equiv).[7]

-

Add anhydrous 1,4-dioxane and stir at room temperature for 30 minutes to allow for catalyst formation.[7]

-

Add water, followed by triethylamine (1.0 equiv).[7]

-

Heat the mixture to 30°C. Add ethyl (E)-but-2-enoate (1.2 equiv) dropwise over 5 minutes.[7]

-

Stir the reaction at 30°C for 20-24 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

Part B: Hydrolysis to (R)-3-(4-bromophenyl)butanoic Acid

-

Rationale: Saponification is a standard method for converting an ester to a carboxylic acid. A mixture of water and methanol is used to ensure solubility of both the ester and the sodium hydroxide.

-

Procedure:

-

Dissolve the crude ester from Part A in a mixture of methanol and water.

-

Add sodium hydroxide pellets (e.g., 2.0 equiv) and heat the mixture to reflux for 2-4 hours.[7]

-

Cool the mixture to room temperature and remove the methanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.[7]

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using concentrated hydrochloric acid. A precipitate should form.[7]

-

Extract the product into ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free butanoic acid.

-

Part C: Formation of the Hydrochloride Salt

-

Rationale: Converting the free base (zwitterionic amino acid) to its hydrochloride salt improves stability, crystallinity, and solubility in aqueous media for biological assays.

-

Procedure:

-

Dissolve the butanoic acid from Part B in a suitable solvent like anhydrous diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in dioxane (e.g., 4M) or bubble anhydrous HCl gas through the solution with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

-

Analytical Characterization

Confirming the identity, purity, and stereochemistry of the final compound is a critical, self-validating step. A multi-technique approach is required for comprehensive characterization.

Analytical Workflow Diagram

Caption: A logical workflow for validating the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining both the chemical purity (achiral HPLC) and the enantiomeric purity (chiral HPLC) of the final product.

-

Rationale for Enantiomeric Purity: The biological activity of chiral molecules is often highly dependent on their stereochemistry. Chiral HPLC is the gold standard for quantifying the ratio of enantiomers. This can be done directly, using a Chiral Stationary Phase (CSP), or indirectly, by derivatizing the analyte with a chiral agent to form diastereomers that can be separated on a standard achiral column.[8][9] Direct analysis on a CSP is often preferred as it avoids additional reaction steps.[10] Macrocyclic glycopeptide-based CSPs are particularly effective for separating underivatized amino acids.[10]

-

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

-

Column Selection: Utilize a macrocyclic glycopeptide CSP, such as an Astec CHIROBIOTIC T column (25 cm x 4.6 mm).[10]

-

Mobile Phase: A simple isocratic system of water:methanol:formic acid is often effective.[10] The exact ratio must be optimized to achieve baseline separation of the R and S enantiomers. A typical starting point could be 80:20:0.1 (v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm or 254 nm.

-

Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

-

Analysis: Inject the sample and a racemic standard (if available). Calculate the enantiomeric excess (% e.e.) from the integrated peak areas of the two enantiomers using the formula: e.e. = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.

-

Expected ¹H NMR Signals:

-

Aromatic protons in the 4-bromophenyl group will appear as two doublets (an AA'BB' system) in the aromatic region (~7.0-7.5 ppm).

-

The methine proton at the chiral center (C3) will be a multiplet, coupled to the adjacent methylene protons.

-